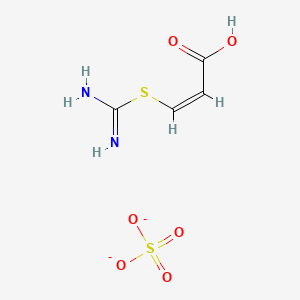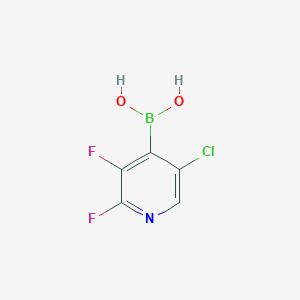
(5-Chloro-2,3-difluoropyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2,3-difluoropyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C5H3BClF2NO2 and a molecular weight of 193.34 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with chlorine and fluorine atoms. It is used as an intermediate in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2,3-difluoropyridin-4-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing boronic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2,3-difluoropyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Substitution: The chlorine and fluorine atoms on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura coupling reactions.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
(5-Chloro-2,3-difluoropyridin-4-yl)boronic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of molecular probes and imaging agents.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-Chloro-2,3-difluoropyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of chlorine and fluorine atoms on the pyridine ring can influence the reactivity and selectivity of the compound in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-pyridineboronic acid: Similar structure but lacks fluorine atoms.
(5-Chloro-2-fluoropyridin-4-yl)boronic acid: Contains only one fluorine atom.
Uniqueness
(5-Chloro-2,3-difluoropyridin-4-yl)boronic acid is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which can enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in scientific research and industrial applications .
Properties
Molecular Formula |
C5H3BClF2NO2 |
|---|---|
Molecular Weight |
193.34 g/mol |
IUPAC Name |
(5-chloro-2,3-difluoropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C5H3BClF2NO2/c7-2-1-10-5(9)4(8)3(2)6(11)12/h1,11-12H |
InChI Key |
YPUAZGSCHIZSJU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=NC=C1Cl)F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


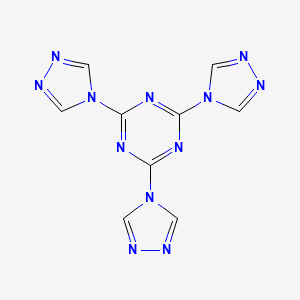
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11753477.png)
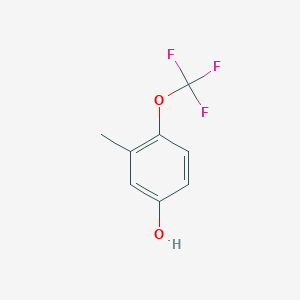
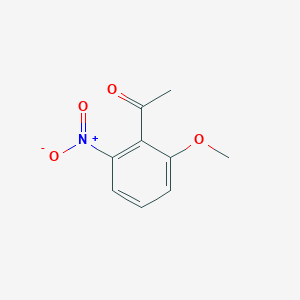
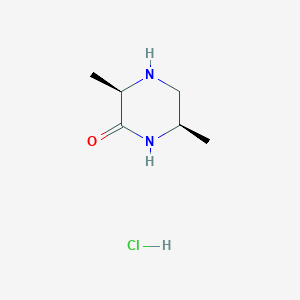
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11753511.png)
![2-(Methylthio)-6-nitro-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B11753513.png)
![1'-Acetyl-[1,4'-bipiperidine]-3-carboxylic acid](/img/structure/B11753519.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11753520.png)
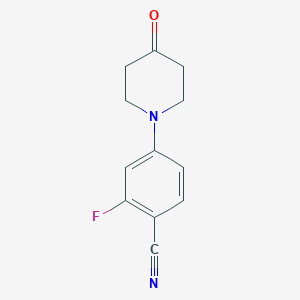

![(R)-3-([1,1'-Biphenyl]-4-yl)-2-acetamidopropanoic acid](/img/structure/B11753541.png)
![1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B11753556.png)
